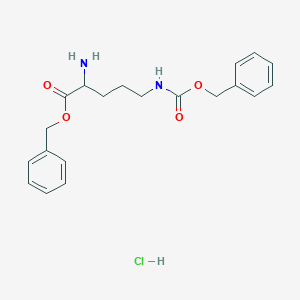

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

Description

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride is a synthetic organic compound featuring a pentanoate backbone with critical functional groups:

- 5-(phenylmethoxycarbonylamino) group: A benzyloxycarbonyl (Cbz) derivative that confers stability and modulates lipophilicity.

- Benzyl ester: Increases hydrophobicity, influencing solubility and membrane permeability.

- Hydrochloride salt: Improves crystallinity and aqueous solubility.

This compound is primarily used in medicinal chemistry as a building block for peptide synthesis and drug development.

Properties

IUPAC Name |

benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTAHZAMYKJUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride typically involves multiple stepsThe final step often involves the formation of the hydrochloride salt to increase the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Biological Activity: The Cbz group in the target compound distinguishes it from simpler analogs like Methyl 2-amino-5-(benzyloxy)pentanoate, which lacks protective groups and shows minimal bioactivity .

Chemical Reactivity :

- The hydrochloride salt improves solubility in polar solvents, unlike tert-butyl derivatives, which prioritize lipophilicity .

- The benzyl ester facilitates hydrolysis under acidic conditions, a property exploited in prodrug design .

Synthetic Utility: The compound’s Cbz group enables selective deprotection, a feature critical for stepwise peptide synthesis. This contrasts with Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, where substituents complicate selective reactions .

Biological Activity

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate; hydrochloride, also known as (S)-5-amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₁₃H₁₉ClN₂O₄

- Molecular Weight : 302.754 g/mol

- CAS Number : 92455-59-9

- Boiling Point : 510.7 ºC at 760 mmHg

- Flash Point : 262.6 ºC

The biological activity of Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate is primarily attributed to its interaction with various enzymes and receptors. Its chiral nature allows for specific binding to enzyme active sites or receptor pockets, modulating their activity and leading to diverse biological effects.

Enzyme Interaction

Research indicates that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, impacting their efficacy and safety profiles in therapeutic applications.

Biological Activities

-

Antiproliferative Effects

- Studies have demonstrated that derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines, including U-937 and SK-MEL-1, with IC₅₀ values ranging from 5.7 to 12.2 μM. These compounds induced apoptosis in a time- and concentration-dependent manner without affecting normal peripheral blood lymphocytes significantly (IC₅₀ > 100 μM), indicating a favorable safety profile .

- Serotonin Receptor Modulation

Study on Antiproliferative Activity

A study published in Molecules focused on various benzyl-substituted thiazoles, revealing that modifications to the phenyl ring significantly impacted their anticancer properties. Compounds with specific substitutions showed enhanced activity against cancer cells while maintaining low toxicity towards normal cells .

Enzyme Interaction Study

Another investigation into the interaction of similar compounds with cytochrome P450 enzymes highlighted the potential of these molecules to serve as inhibitors in drug metabolism pathways. This study underscored the importance of structural characteristics in determining biological activity and metabolic interactions.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.